Stigmasta-4,22-diène-3-one

Vue d'ensemble

Description

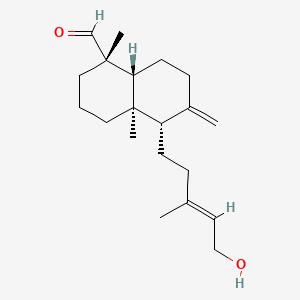

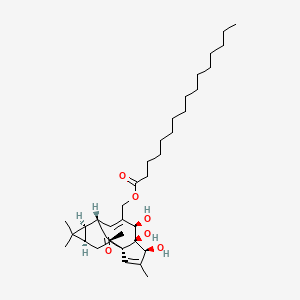

Stigmasta-4,22-dien-3-one is a steroid. It derives from a hydride of a stigmastane.

Stigmasta-4,22-dien-3-one is a natural product found in Friesodielsia velutina, Conium maculatum, and other organisms with data available.

Applications De Recherche Scientifique

Activité antivirale

Stigmasta-4,22-diène-3-one a été identifié comme un inhibiteur potentiel du virus du syndrome de la tache blanche (WSSV), un virus qui cause des pertes économiques importantes dans l'industrie de l'élevage de crevettes {svg_1}. Le composé a montré une forte énergie de liaison lorsqu'il a été lié aux protéines d'enveloppe VP28, VP26 et VP24 du virus {svg_2}. Cela suggère que le this compound pourrait être utilisé dans le traitement du WSSV {svg_3}.

Agent antituberculeux

This compound a été reconnu comme un agent antituberculeux {svg_4}. Cela suggère son utilisation potentielle dans le traitement de la tuberculose, une maladie infectieuse grave causée par Mycobacterium tuberculosis.

Cytotoxicité

Le composé a montré une cytotoxicité contre la lignée cellulaire tumorale humaine HT1080, avec une CI50 de 0,3 mM {svg_5}. Cela indique que le this compound pourrait avoir des applications potentielles dans la recherche et le traitement du cancer.

Structure chimique et propriétés

This compound a une formule moléculaire de C29H46O et une masse moléculaire de 410,6749 {svg_6}. Comprendre la structure chimique et les propriétés de ce composé est crucial pour ses applications dans divers domaines de la recherche scientifique.

Mécanisme D'action

Target of Action

Stigmasta-4,22-dien-3-one, a naturally occurring compound found in various plants , has been identified as an antitubercular agent . It primarily targets the HT1080 tumoral cell line , showing cytotoxicity .

Mode of Action

It has been observed to exhibit cytotoxicity against the ht1080 tumoral cell line . This suggests that it may interact with cellular components or processes that are critical for the survival and proliferation of these cells.

Result of Action

Stigmasta-4,22-dien-3-one exhibits cytotoxicity against the HT1080 tumoral cell line, with an IC50 of 0.3 mM . This indicates that it can inhibit the growth of these cells at this concentration. The molecular and cellular effects of this action, such as induction of apoptosis or cell cycle arrest, are areas for future investigation.

Analyse Biochimique

Biochemical Properties

Stigmasta-4,22-dien-3-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of the white spot syndrome virus by binding to envelope proteins such as VP28, VP26, and VP24 . These interactions are characterized by high binding energy, indicating strong affinity and stability. Additionally, Stigmasta-4,22-dien-3-one exhibits cytotoxicity against human HT1080 tumoral cell lines, with an IC50 value of 0.3 mM . This cytotoxic effect is likely mediated through its interaction with cellular proteins involved in cell proliferation and survival.

Cellular Effects

Stigmasta-4,22-dien-3-one exerts various effects on different types of cells and cellular processes. In human HT1080 tumoral cell lines, it induces cytotoxicity, leading to cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its antitubercular activity suggests that it may interfere with the metabolic processes of Mycobacterium tuberculosis, thereby inhibiting bacterial growth . Furthermore, Stigmasta-4,22-dien-3-one’s antiviral activity against the white spot syndrome virus indicates its potential to modulate viral replication and host cell responses .

Molecular Mechanism

The molecular mechanism of Stigmasta-4,22-dien-3-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an antiviral agent, it binds to the envelope proteins of the white spot syndrome virus, preventing the virus from attaching to and entering host cells . This binding interaction disrupts the viral infection process, thereby reducing viral replication. Additionally, Stigmasta-4,22-dien-3-one’s cytotoxicity against human HT1080 tumoral cell lines suggests that it may inhibit key enzymes involved in cell proliferation and survival, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stigmasta-4,22-dien-3-one can change over time. Studies have shown that its antiviral activity against the white spot syndrome virus is sustained over a period of 30 days post-infection This indicates that Stigmasta-4,22-dien-3-one is relatively stable and maintains its efficacy over time

Dosage Effects in Animal Models

The effects of Stigmasta-4,22-dien-3-one vary with different dosages in animal models. At lower doses, it exhibits antitubercular and antiviral activities without significant toxicity . At higher doses, it may induce cytotoxic effects, particularly in tumoral cell lines . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Stigmasta-4,22-dien-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. Its antitubercular activity suggests that it may interfere with the metabolic processes of Mycobacterium tuberculosis, potentially targeting enzymes involved in bacterial cell wall synthesis and energy production . Additionally, its antiviral activity against the white spot syndrome virus indicates that it may modulate viral metabolic pathways, disrupting viral replication and assembly .

Transport and Distribution

Within cells and tissues, Stigmasta-4,22-dien-3-one is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects. For instance, its binding to viral envelope proteins suggests that it may accumulate in regions where viral replication occurs . Additionally, its cytotoxicity against tumoral cell lines indicates that it may be preferentially taken up by cancer cells, leading to targeted cell death .

Subcellular Localization

The subcellular localization of Stigmasta-4,22-dien-3-one plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its binding to viral envelope proteins suggests that it may localize to the endoplasmic reticulum or Golgi apparatus, where viral assembly and maturation occur . Additionally, its cytotoxic effects on tumoral cell lines indicate that it may accumulate in the cytoplasm or nucleus, where it can interfere with cellular processes and induce cell death .

Propriétés

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGZDUKUQPPHFM-LPJPOILFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20817-72-5 | |

| Record name | Stigmasta-4,22-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is Stigmasta-4,22-dien-3-one?

A1: Stigmasta-4,22-dien-3-one is a naturally occurring phytosterol, a type of steroid compound found in plants. It has been isolated from a variety of plant species and has shown potential for various biological activities.

Q2: What is the molecular formula and weight of Stigmasta-4,22-dien-3-one?

A2: The molecular formula of Stigmasta-4,22-dien-3-one is C29H46O, and its molecular weight is 410.66 g/mol.

Q3: What spectroscopic data is available for Stigmasta-4,22-dien-3-one?

A3: The structure of Stigmasta-4,22-dien-3-one has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet (UV), and Mass Spectrometry (MS) [, , , , , , , , , , , , , ]. These techniques provide information about the compound's functional groups, connectivity, and molecular weight, confirming its identity.

Q4: From which plant sources has Stigmasta-4,22-dien-3-one been isolated?

A4: Stigmasta-4,22-dien-3-one has been isolated from various plant species, including:

- Polygonum pulchrum []

- Hernandia nymphaeifolia []

- Blumea balsamifera []

- Polygonum viscosum [, ]

- Cenchrus setigerus []

- Albizia lebeckioides [, ]

- Abrus precatorius []

- Acanthus ilicifolius [, ]

- Pistia stratiotes []

- Cratoxylum cochinchinense []

- Senecio chrysanthemoides []

- Ocotea minarum []

- Trigonostemon chinensis []

- Hibiscus tiliaceus []

- Eupatorium adenophorum []

- Nypa fruticans []

Q5: Has Stigmasta-4,22-dien-3-one shown any potential for biological activities?

A5: While research on Stigmasta-4,22-dien-3-one is ongoing, some studies suggest potential biological activities, including:

- Anti-platelet aggregation activity: Studies on compounds isolated from Hernandia nymphaeifolia bark, including Stigmasta-4,22-dien-3-one, demonstrated anti-platelet aggregation activity. []

- Toxicity against termites: Research on Albizia lebeckioides extracts identified Stigmasta-4,22-dien-3-one as toxic to Neotermes dalbergiae termites but less toxic to Cryptotermes cynocephalus. [, ]

- Antibacterial activity: Investigations into the constituents of Trigonostemon chinensis twigs revealed that Stigmasta-4,22-dien-3-one, among other compounds, showed inhibitory effects against Staphylococcus aureus and Ralstonia solanacearum. []

Q6: What are the potential applications of Stigmasta-4,22-dien-3-one based on its observed activities?

A6: The observed activities of Stigmasta-4,22-dien-3-one suggest potential applications in various fields:

- Pharmaceutical: Its anti-platelet aggregation activity could lead to developing new treatments for cardiovascular diseases. []

- Agricultural: Its toxicity against specific termite species might be utilized for developing bio-pesticides. [, ]

- Antibacterial agents: Its inhibitory effects against certain bacteria could be further explored for potential applications in antibacterial drug development. []

Q7: Has Stigmasta-4,22-dien-3-one been found to have any cytotoxic effects?

A7: While some studies primarily focus on other bioactivities, one research effort investigated the cytotoxicity of various natural and hemisynthetic steroids, including Stigmasta-4,22-dien-3-one, on human fibrosarcoma cells (HT1080) []. This study employed Quantitative Structure Inter-Activity Relationship (QSInAR) computations alongside experimental methods.

Q8: What were the findings of the QSInAR study regarding Stigmasta-4,22-dien-3-one?

A8: The QSInAR study on Stigmasta-4,22-dien-3-one suggested that it might not be well-suited for cell membrane diffusion. The researchers recommended further modifications to the compound to enhance its steric influence for improved cytotoxicity against the tested cancer cell line [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1151925.png)

![distrontium;5-[bis(oxidocarbonyl(113C)methyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate](/img/structure/B1151926.png)

![(9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate](/img/structure/B1151937.png)